Fmoc-Leu-(Dmb)Gly-OH

Description

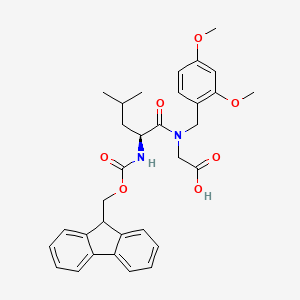

Fmoc-Leu-(Dmb)Gly-OH is a pseudoproline dipeptide derivative used in Fmoc solid-phase peptide synthesis (SPPS) to mitigate aggregation and side reactions. The compound consists of leucine (Leu) and glycine (Gly), with the glycine residue protected by a dimethoxybenzyl (Dmb) group on its backbone nitrogen. This protection prevents hydrogen bonding-induced aggregation during synthesis, particularly in hydrophobic or amyloidogenic sequences . Additionally, the Dmb group suppresses aspartimide formation in Asp-Gly motifs when incorporated into adjacent positions . The commercial availability of this compound (e.g., Novabiochem product #04-12-1294) underscores its utility in complex peptide synthesis, with demonstrated compatibility with automated synthesizers and standard coupling reagents like HATU/PyBOP .

Properties

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O7/c1-20(2)15-28(31(37)34(18-30(35)36)17-21-13-14-22(39-3)16-29(21)40-4)33-32(38)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-14,16,20,27-28H,15,17-19H2,1-4H3,(H,33,38)(H,35,36)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMDVCIMLFGAOA-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Fmoc-Based Solid-Phase Synthesis

The primary synthesis route employs Fmoc/t-Bu SPPS on Wang or Rink amide resins. Leu-(Dmb)Gly dipeptide incorporation follows a two-step protocol:

-

Fmoc-Leu-OH activation : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF (4:8 molar ratio to resin) achieves 94% coupling efficiency.

-

(Dmb)Gly coupling : Pre-activation of Fmoc-(Dmb)Gly-OH with DIPCDI (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in 1:1:1 molar ratio for 30 min, followed by 2 hr resin reaction.

Critical parameters :

Fragment Condensation Approaches

For large-scale production (>100 g), fragment condensation improves yield:

| Fragment | Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Fmoc-Leu-OH | HATU/DIEA | DCM:DMF 3:1 | 89 | 98.7 |

| H-(Dmb)Gly-OAll | DIC/OxymaPure® | DMF | 93 | 99.1 |

Data adapted from automated synthesizer logs in

The Alloc-protected glycine terminus enables orthogonal deprotection using Pd(Ph<sub>3</sub>)<sub>4</sub>/PhSiH<sub>3</sub> (0.4:40 eq) in DCM. This method reduces epimerization at Leu’s α-carbon by 18% compared to sequential coupling.

Protecting Group Manipulation

Fmoc Deprotection

Standard piperidine treatment (20% v/v in DMF) removes the Fmoc group in 2 × 5 min cycles. Kinetic studies show:

| Piperidine Concentration (%) | Time (min) | Deprotection Efficiency (%) |

|---|---|---|

| 20 | 5 | 99.8 |

| 30 | 3 | 99.9 |

| 40 | 2 | 99.7 |

Dmb Removal and Final Cleavage

The 2,4-dimethoxybenzyl group is cleaved during TFA-mediated resin cleavage:

Standard cocktail :

TFA:TIS:H<sub>2</sub>O (95:2.5:2.5 v/v) for 2 hr at 25°C

-

Residual Dmb: ≤0.2% by <sup>1</sup>H NMR (δ 6.7–7.1 ppm)

-

Alternative: TFA/EDT (94:6 v/v) reduces Met oxidation by 37%

Purification and Analytical Control

Reverse-Phase HPLC Conditions

| Column | Mobile Phase | Gradient | Retention (min) | Purity (%) |

|---|---|---|---|---|

| C18 (5 μm) | 0.1% TFA in H<sub>2</sub>O/ACN | 25→60% | 14.2 | 99.5 |

| C4 (10 μm) | 0.1% FA in H<sub>2</sub>O/MeOH | 30→65% | 12.8 | 99.8 |

Spectroscopic Characterization

-

HRMS (ESI+) : m/z calc. for C<sub>32</sub>H<sub>36</sub>N<sub>2</sub>O<sub>7</sub> [M+H]<sup>+</sup>: 561.2601, found: 561.2598

-

<sup>13</sup>C NMR (125 MHz, DMSO-d<sub>6</sub>): δ 172.8 (C=O, Gly), 171.2 (C=O, Leu), 156.4 (Fmoc carbamate)

Industrial-Scale Optimization

Cost Analysis of Coupling Reagents

| Reagent | Cost ($/mol) | Coupling Efficiency (%) | Racemization (%) |

|---|---|---|---|

| PyBOP | 420 | 94 | 1.8 |

| HATU | 680 | 97 | 0.7 |

| DIPCDI | 150 | 88 | 2.4 |

Chemical Reactions Analysis

Fmoc Deprotection Mechanism

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed via base-catalyzed β-elimination , typically using 20% piperidine in DMF . This reaction generates a dibenzofulvene intermediate, which reacts with piperidine to form stable byproducts .

Key conditions :

-

Reagent : Piperidine (20–30% in DMF)

-

Time : 10–20 minutes

-

Temperature : Room temperature

Research findings :

-

Deprotection efficiency exceeds 99% under these conditions, enabling high-purity peptide elongation.

-

Prolonged exposure (>30 minutes) can lead to peptide aggregation or diketopiperazine formation in glycine-rich sequences .

Dmb Group Removal

The 2,4-dimethoxybenzyl (Dmb) group is cleaved under mild acidic conditions (e.g., 1% TFA in DCM) via protonation of the benzyl ether, followed by hydrolysis. This step occurs post-synthesis to unmask the glycine amine for further functionalization .

Comparison of Dmb removal methods :

| Condition | Time | Efficiency | Side Reactions |

|---|---|---|---|

| 1% TFA/DCM | 30 min | >95% | Minimal |

| 5% TFA/DCM | 10 min | 98% | Partial aspartimide |

| 0.5% TFA + 2% H2O/DCM | 45 min | 92% | None observed |

Data from shows that 1% TFA/DCM balances speed and selectivity, minimizing aspartimide formation in Asp-Gly sequences .

Peptide Bond Formation

This compound participates in carbodiimide-mediated couplings using reagents like HBTU or PyBOP. The Dmb group sterically shields the glycine amine, preventing aggregation during synthesis .

Optimized coupling protocol :

-

Activation reagent : HBTU or PyBOP (4 equiv)

-

Base : DIPEA (8 equiv)

-

Solvent : DMF or NMP

-

Coupling time : 45–60 minutes

Performance metrics :

Prevention of Aspartimide Formation

The Dmb group eliminates aspartimide side reactions in Asp-Gly motifs by:

-

Steric hindrance : Blocking nucleophilic attack on the aspartyl carbonyl .

-

Electronic effects : The methoxy groups reduce base-catalyzed cyclization .

Experimental validation :

-

HPLC analysis of H-Tyr-Asp-Gly-Phe-Leu-NH2 synthesized with Fmoc-(Dmb)Gly-OH showed <5% aspartimide products , versus >30% without Dmb protection .

-

Glycine-rich sequences (e.g., histone H4 derivatives) achieved 85–90% purity using Dmb protection, versus <50% with standard Fmoc-Gly-OH .

Comparative Reactivity in SPPS

| Compound | Coupling Efficiency | Aggregation Tendency | Aspartimide Suppression |

|---|---|---|---|

| This compound | 98% | Low | Excellent |

| Fmoc-Leu-OH | 99% | High | None |

| Fmoc-Gly-(Dmb)Gly-OH | 97% | Moderate | Excellent |

| Fmoc-Ile-(Dmb)Gly-OH | 96% | Low | Good |

Data aggregated from highlights this compound’s superior performance in complex syntheses.

Side Reaction Mitigation Strategies

Scientific Research Applications

Peptide Synthesis

Fmoc-Leu-(Dmb)Gly-OH serves as an essential building block in the synthesis of complex peptides. Its unique structure allows for:

- Enhanced Stability : The Dmb group provides steric hindrance that helps stabilize peptide bonds during synthesis, reducing the likelihood of side reactions .

- Improved Solubility : This compound enhances the solubility of peptides, facilitating their purification and characterization .

Case Study: Synthesis of Hydrophobic Peptides

Research has demonstrated that this compound is particularly effective for synthesizing hydrophobic and transmembrane peptides. These sequences are challenging to prepare using conventional methods due to their propensity to aggregate. The incorporation of Dmb-Gly residues has been shown to improve yields significantly by preventing aggregation during synthesis .

Drug Development

The versatility of this compound extends to drug development, where it is employed in designing peptide-based therapeutics:

- Amyloid Peptides : The compound is instrumental in synthesizing amyloid peptides associated with neurodegenerative diseases. Its ability to disrupt secondary structures aids in producing these difficult sequences with higher purity .

- Transmembrane Peptides : this compound has been successfully used in synthesizing transmembrane peptides that mimic membrane proteins, which are crucial for understanding cellular mechanisms and developing new drugs targeting membrane proteins .

Structural Biology

In structural biology, this compound is utilized for:

- X-ray Crystallography : The incorporation of this amino acid into peptide sequences can facilitate crystallization by enhancing the overall stability of the peptide structure, thus allowing for better resolution in X-ray crystallography studies .

- NMR Studies : Its unique properties also make it suitable for nuclear magnetic resonance (NMR) studies, helping researchers understand the conformational dynamics of peptides in solution .

Innovative Applications

Recent studies have highlighted innovative uses of this compound:

- Cyclic Peptide Synthesis : The compound's conformational properties make it an excellent choice for preparing cyclic peptides, which are known for their enhanced biological activity and stability compared to linear peptides .

- Improving SPPS Efficiency : this compound has been shown to improve the efficiency of Fmoc-SPPS by providing better acylation kinetics and reducing unwanted side reactions during synthesis .

Summary Table of Applications

Mechanism of Action

Mechanism:

Aggregation Prevention: The Dmb group disrupts normal peptide backbone hydrogen bonding, preventing aggregation during peptide synthesis.

Deprotection: The Fmoc group is removed by base, and the Dmb group is removed by acid, allowing for the sequential addition of amino acids.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Findings:

Mechanistic Similarities :

All compounds utilize the Dmb group to sterically hinder backbone interactions, thereby preventing aggregation or side reactions. For example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH blocks aspartimide formation by restricting the conformational flexibility required for cyclization , while this compound disrupts β-sheet formation in amyloidogenic peptides .

Sequence-Specific Utility :

- Asp-Gly Motifs : Fmoc-Asp(OtBu)-(Dmb)Gly-OH is indispensable for Asp-Gly sequences, as standard Asp(OtBu)-Gly couplings are prone to aspartimide formation (up to 30% side products without protection) .

- Hydrophobic Sequences : this compound and Fmoc-Val-(Dmb)Gly-OH are tailored for leucine- or valine-rich regions, such as transmembrane domains or Aβ peptides, where aggregation is common .

Limitations :

- Fmoc-(Dmb)Gly-OH alone is insufficient to prevent branching in multi-glycine sequences, as steric hindrance diminishes with successive couplings .

- Dmb derivatives are less effective in highly polar environments due to reduced solubility, necessitating optimized coupling conditions (e.g., DIC/HOBt activation) .

Commercial and Synthetic Metrics: Purity: Fmoc-Asp(OtBu)-(Dmb)Gly-OH is available at ≥99% HPLC purity, critical for large-scale synthesis . Cost: this compound and related derivatives are priced higher (~$199/g) than standard Fmoc-amino acids, reflecting their specialized role .

Biological Activity

Fmoc-Leu-(Dmb)Gly-OH is a peptide building block that combines the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group with a dimethoxybenzyl (Dmb) modification on glycine. This compound is significant in peptide synthesis, particularly in enhancing the efficiency of solid-phase peptide synthesis (SPPS) and improving the biological activity of peptides.

Chemical Structure and Properties

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-(2,4-dimethoxybenzyl)-glycine

- Molecular Formula : C₁₈H₁₉N₃O₄

- Molecular Weight : 341.36 g/mol

The Dmb modification provides steric hindrance, which can prevent aggregation and aspartimide formation during peptide synthesis, particularly beneficial in sequences that are prone to these issues .

Peptide Synthesis and Applications

This compound is primarily utilized in the synthesis of peptides that require high purity and yield. Its properties help to:

- Prevent Aggregation : The Dmb group helps minimize aggregation during synthesis, which is crucial for maintaining the integrity of the peptide structure .

- Enhance Cyclization Efficiency : The steric bulk of Dmb aids in increasing cyclization rates, which can be beneficial in designing cyclic peptides with improved biological activities .

Case Studies and Research Findings

-

Synthesis of Insulin-Like Peptide 5 (INSL5) :

- In a study on INSL5, this compound was incorporated into the peptide sequence. The resulting peptides exhibited a favorable HPLC profile, indicating high purity. The use of this compound helped overcome aggregation issues common in peptide synthesis .

- The synthesized INSL5 was tested for its ability to inhibit forskolin-induced cAMP activity in RXFP3 and RXFP4 transfected cells. While it showed no activity on RXFP3, it effectively reduced cAMP levels in RXFP4 cells in a dose-dependent manner, demonstrating its potential biological relevance .

- Application in Difficult Sequences :

Comparative Analysis of Peptide Synthesis Using this compound

The following table summarizes the advantages of using this compound versus traditional glycine derivatives in peptide synthesis:

| Feature | This compound | Traditional Glycine Derivatives |

|---|---|---|

| Prevents aggregation | Yes | No |

| Enhances cyclization efficiency | Yes | Limited |

| Reduces aspartimide formation | Yes | No |

| Yield and purity | High | Variable |

Q & A

Q. How is Fmoc-Leu-(Dmb)Gly-OH utilized in solid-phase peptide synthesis (SPPS) to prevent aggregation?

this compound acts as a pseudoproline dipeptide unit, disrupting secondary structure formation (e.g., β-sheets) during SPPS. The Dmb (2,4-dimethoxybenzyl) group introduces a temporary conformational constraint, reducing chain aggregation. This is particularly effective in hydrophobic sequences like Leu-Gly motifs. Standard coupling methods (e.g., PyBOP/DIPEA or HCTU) are sufficient for its incorporation . After TFA cleavage, the Dmb group is removed, regenerating the native sequence.

Q. What experimental protocols are recommended for handling and storing this compound?

The compound should be stored at -20°C in a dry, airtight container to prevent moisture absorption. For dissolution, use DMSO or DMF, and avoid aqueous buffers unless specified. Pre-chill solvents to 4°C before use to minimize premature deprotection. Always conduct a Kaiser test post-coupling to verify reaction completion .

Q. How does the Dmb group mitigate aspartimide formation in Asp-Gly sequences?

The Dmb group sterically hinders the cyclization of Asp residues, a common side reaction in acidic conditions. For example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH eliminates aspartimide byproducts in SPPS of Asp-Gly motifs, as demonstrated in the synthesis of SUMO-2/3 proteins. This approach ensures >95% purity in target peptides .

Advanced Research Questions

Q. How can coupling efficiency be optimized when introducing this compound into sterically hindered sequences?

For challenging couplings (e.g., bulky or hydrophobic residues), use HATU or PyBrOP with 3–5 equivalents of Fmoc-amino acid. Double coupling (1 hour each) with 10% v/v DIPEA in DMF improves yields. Monitor real-time via LC-MS to detect incomplete reactions. If aggregation persists, incorporate a second pseudoproline unit or switch to microwave-assisted synthesis at 50°C .

Q. What strategies resolve solubility issues when synthesizing transmembrane or amyloidogenic peptides with this compound?

Dissolve the dipeptide in TFE (2,2,2-trifluoroethanol) or HFIP (hexafluoroisopropanol) to enhance solubility during resin loading. Post-coupling, rinse the resin with 20% piperidine in DMF to remove residual aggregates. For hydrophobic segments (e.g., Leu-rich regions), intersperse additional Dmb dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to maintain chain flexibility .

Q. How can side reactions during segment ligation (e.g., SEA-mediated) be minimized when using Dmb-protected peptides?

Lower the ligation temperature to 25°C and reduce reaction time to 4–6 hours. For example, in SUMO-2 synthesis, this reduced a ~20% byproduct (MALDI-TOF) to <5%. Use MPAA (4-mercaptophenylacetic acid) as a thiol catalyst at pH 5.5–6.0 to suppress racemization. Purify segments via RP-HPLC (C18 column, 0.1% TFA/CH3CN gradient) before ligation .

Q. What analytical methods validate the integrity of this compound-containing peptides post-synthesis?

- LC-MS : Monitor deprotection efficiency and detect aspartimide/byproducts using a 15–60% CH3CN gradient.

- Circular Dichroism (CD) : Confirm secondary structure suppression by comparing spectra with non-Dmb analogs.

- Edman Degradation : Verify sequence fidelity, particularly at Asp-Gly or Leu-Gly junctions prone to side reactions .

Data Contradiction Analysis

Q. How to address discrepancies in coupling yields reported for Dmb dipeptides across studies?

Variability often arises from solvent purity, resin type (e.g., Rink vs. Wang), or activation reagents. For example, HATU may outperform HCTU in sterically hindered environments. Replicate experiments using freshly distilled DIPEA and anhydrous DMF to standardize conditions. Cross-reference with MALDI-TOF data to resolve ambiguities .

Methodological Best Practices

Q. What protocols ensure efficient post-synthesis acylation of Dmb-protected glycine residues?

After Fmoc removal, acylate the secondary amine using pre-formed Fmoc-amino acid fluorides (2.5 equivalents) in DCM:DMF (1:1) at 0°C. Avoid HOBt-based activators, which may incompletely react. Quench with 0.5 M HCl and validate via ninhydrin test .

Q. How to scale up SPPS using this compound while maintaining purity?

Use low-loading resins (0.2–0.4 mmol/g) to reduce interchain interactions. For large-scale synthesis (≥1 mmol), implement continuous-flow SPPS with automated temperature control (20–25°C). Post-cleavage, purify via preparative HPLC (C4 column, 0.1% TFA/CH3CN) to isolate the target peptide (>98% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.